molecular formula C16H24 B14467153 1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- CAS No. 66325-17-5

1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl-

Cat. No.: B14467153
CAS No.: 66325-17-5
M. Wt: 216.36 g/mol
InChI Key: RJRNJUIFZKGOCP-UHFFFAOYSA-N
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Description

1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl-: is an organic compound belonging to the indene family It is characterized by its unique structure, which includes multiple methyl groups and an ethyl group attached to the indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- typically involves the hydrogenation of indene derivatives. One common method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . This reaction forms 1-substituted-1H-indene and 1-indanone products.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of indene, a process that is well-established in petrochemical industries. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can yield fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C) is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.

Major Products

The major products formed from these reactions include various substituted indenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,3,3-Pentamethylindane
  • 2-Ethyl-2,3-dihydro-1H-indene
  • 1,1,3-Trimethyl-3-phenylindane

Uniqueness

1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

66325-17-5

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

2-ethyl-1,1,3,3,5-pentamethyl-2H-indene

InChI

InChI=1S/C16H24/c1-7-14-15(3,4)12-9-8-11(2)10-13(12)16(14,5)6/h8-10,14H,7H2,1-6H3

InChI Key

RJRNJUIFZKGOCP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C

Origin of Product

United States

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